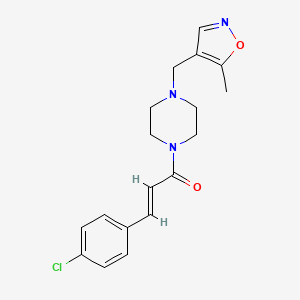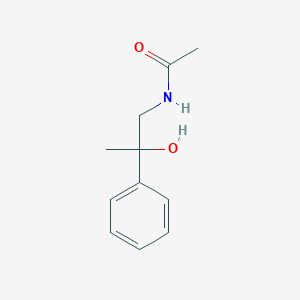
4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that features several distinct functional groups and structural motifs, including a furan ring, a pyrrole ring, and a pyridine moiety. These structural elements are commonly found in various organic compounds that exhibit a wide range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex molecules containing furan and pyrrole rings can be achieved through various synthetic routes. One approach is the atom-economical chemoselective synthesis, which allows for the formation of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, with water as the only byproduct . Another method involves the synthesis of tetra-substituted furan[3,2-b]pyrroles from simple furaldehyde, which allows for divergent synthesis and the potential for creating large libraries of compounds . These methods highlight the versatility and efficiency of modern synthetic strategies in constructing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds containing furan and pyrrole rings can be quite intricate. For instance, the synthesis of 5,10,15-triaryl-21,23-dioxacorrole, which incorporates furan moieties into a macrocyclic structure, demonstrates the ability to create direct pyrrole-furan alpha-alpha bonds . The crystal structures of such compounds can be studied using X-ray crystallography to reveal details such as planarity, puckering, and the positioning of substituents . These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of furan and pyrrole-containing compounds can lead to a variety of chemical transformations. For example, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids involves multiple steps, including cyclization and aromatization reactions . Similarly, the formation of thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines from ortho-substituted intermediates demonstrates the potential for creating tetracyclic products through further cyclization . These reactions are indicative of the rich chemistry that furan and pyrrole derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrrole derivatives can be influenced by their molecular structure and the nature of their substituents. Host–guest complexes of furan derivatives, for example, can exhibit specific structural arrangements and hydrogen-bonding patterns, as seen in the adducts formed with solvents like dimethylformamide, dimethyl sulfoxide, and pyridine . These interactions can affect properties such as solubility, stability, and reactivity, which are important for practical applications in materials science and pharmaceuticals.
科学的研究の応用
Molecular Studies and Synthetic Applications
The compound and its derivatives have been extensively studied in molecular research, primarily focusing on their synthesis, structural characterization, and computational analysis. Studies have demonstrated that these compounds can undergo various chemical transformations, leading to the formation of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. These transformations are significant in the field of organic chemistry and can serve as a gateway for synthesizing new medicinal molecules with improved biological activity (Singh, Rawat, & Sahu, 2014; Gein & Mar'yasov, 2015; Kayukov et al., 2020; Koca et al., 2014; Rubtsova et al., 2020; Amalʼchieva et al., 2022).
Quantum Studies and Thermodynamic Properties
Quantum chemical calculations and spectroscopic analyses are integral in studying the molecular properties of these compounds. Research has delved into the electronic structure, molecular electrostatic potential surfaces, and vibrational analyses. These studies contribute to a deeper understanding of the molecular interactions and thermodynamic properties of these compounds, which is crucial for designing materials with specific properties (Halim & Ibrahim, 2022).
Biological and Pharmacological Potential
Some derivatives of this compound have shown significant biological activity. For instance, certain compounds isolated from the fermentation broth of endophytic actinomycetes have displayed activity against the influenza A virus subtype H1N1, indicating the potential for developing new antiviral drugs (Wang et al., 2014). Moreover, pyrazoline derivatives synthesized from this compound have been evaluated for their anti-inflammatory and antibacterial properties, underscoring the versatility of this compound in medicinal chemistry (Ravula et al., 2016).
特性
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15(2)17-7-9-18(10-8-17)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCMALRZWHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
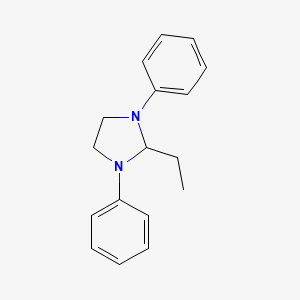
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)


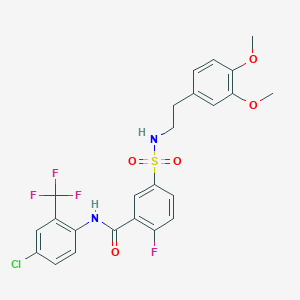
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
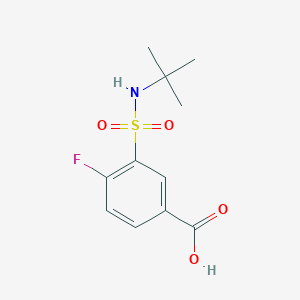

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
